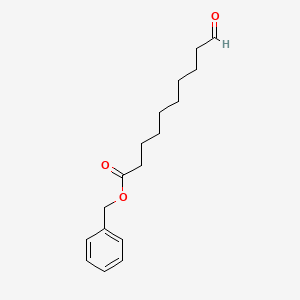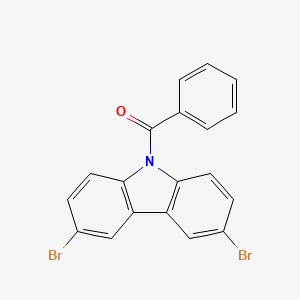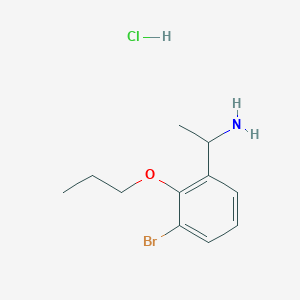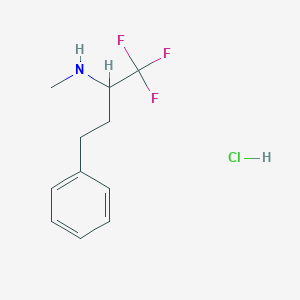
Benzyl 10-oxodecanoate
Overview
Description
Benzyl 10-oxodecanoate is a chemical compound with diverse applications in scientific research. It is known for its solvent properties, involvement in synthetic reactions, and material synthesis. The compound’s structure includes a benzyl group attached to a 10-oxodecanoate moiety, making it a valuable intermediate in various chemical processes.
Mechanism of Action
Target of Action
It’s worth noting that benzyl compounds, such as benzyl benzoate, have been found to exert toxic effects on the nervous system of parasites, resulting in their death .
Mode of Action
Benzyl compounds like benzyl benzoate have been found to exert toxic effects on the nervous system of parasites, leading to their death . It is also toxic to mite ova, though its exact mechanism of action is unknown .
Biochemical Pathways
Benzyl compounds have been associated with the disruption of normal functioning in parasites, leading to their death .
Result of Action
Benzyl compounds like benzyl benzoate have been found to exert toxic effects on the nervous system of parasites, leading to their death .
Biochemical Analysis
Biochemical Properties
Benzyl 10-oxodecanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase, which are involved in the detoxification pathways of aromatic compounds . These enzymes facilitate the conversion of benzyl alcohol to benzaldehyde and subsequently to benzoate, which can then enter the catechol ortho-cleavage pathway . The interactions between this compound and these enzymes are crucial for its metabolic processing and detoxification.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the membrane fluidity and transport of organic cations in renal brush-border membranes . This compound can modulate the activity of transporters and binding proteins, thereby impacting the overall cellular function. Additionally, this compound’s interactions with enzymes involved in metabolic pathways can lead to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. It can inhibit or activate enzymes such as benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase, which are involved in its metabolic processing . These interactions can lead to changes in gene expression and cellular metabolism, ultimately influencing the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can maintain its stability under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular metabolism. At higher doses, it can lead to toxic or adverse effects, including genotoxicity and oxidative stress . These dosage-dependent effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the catechol ortho-cleavage pathway. It interacts with enzymes such as benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase, which facilitate its conversion to benzoate and subsequent entry into the catechol ortho-cleavage pathway . These interactions are crucial for the compound’s metabolic processing and detoxification.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can modulate the activity of organic cation transporters in renal brush-border membranes, affecting its localization and accumulation . These interactions play a significant role in determining the compound’s overall distribution and biochemical effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The compound’s localization can impact its activity and function, ultimately influencing its overall biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 10-oxodecanoate can be achieved through several methods. One common approach involves the oxidation of benzylic positions using dual organic photoredox/cobalt catalysis. This method allows for the dehydrogenation of alkyl arenes followed by an anti-Markovnikov Wacker-type oxidation to produce benzyl ketone products . Another method involves the use of benzyl ethers as orthogonal protective groups, which can be installed and removed throughout the synthesis of complex molecules .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: Benzyl 10-oxodecanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The benzylic hydrogens of alkyl substituents on a benzene ring are particularly reactive towards free radical attack, making them susceptible to oxidation and reduction reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium permanganate (KMnO4) for oxidation and various reducing agents for reduction reactions. The conditions for these reactions often involve heating under acidic or basic conditions to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation with potassium permanganate typically yields benzoic acids, while reduction reactions can produce a range of reduced benzyl derivatives .
Scientific Research Applications
Benzyl 10-oxodecanoate has a wide range of applications in scientific research. It is used as a solvent in various chemical reactions, aiding in the synthesis of complex molecules. Additionally, it plays a role in material synthesis, contributing to the development of new materials with unique properties. In biology and medicine, this compound is utilized in the preparation of pharmaceutical intermediates and fine chemicals, highlighting its importance in the pharmaceutical industry .
Comparison with Similar Compounds
Benzyl 10-oxodecanoate can be compared with other similar compounds, such as 10-oxocaprate and methyl 3-oxodecanoate. These compounds share similar structural features but differ in their reactivity and applications. For example, 10-oxocaprate is another ketone derivative with distinct properties and uses . The uniqueness of this compound lies in its specific reactivity and versatility in various chemical processes.
Conclusion
This compound is a versatile compound with significant applications in scientific research, chemistry, biology, medicine, and industry. Its unique reactivity and ability to participate in various chemical reactions make it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
benzyl 10-oxodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c18-14-10-5-3-1-2-4-9-13-17(19)20-15-16-11-7-6-8-12-16/h6-8,11-12,14H,1-5,9-10,13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNMVXMXGUFNKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B1383969.png)













